molecular formula C18H21N3O3 B3849713 N'-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide

N'-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide

Cat. No. B3849713
M. Wt: 327.4 g/mol
InChI Key: HZPBMIIBKALIRA-XDHOZWIPSA-N
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Description

“N’-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide” is a chemical compound with the linear formula C18H21N3O3 . It is a derivative of benzaldehyde, which is a compound with a molecular weight of 149.1897 . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, three new Schiff bases, including one with a similar structure to the compound , were synthesized by condensation reaction . The molecules were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C nuclear magnetic resonance techniques . Single crystal X-ray diffraction has also been used to elucidate the structure of related compounds . The compound crystallizes in the chiral monoclinic space group P2 1 .


Chemical Reactions Analysis

The inhibiting potentials of three Schiff bases derived from 4-(dimethylamino)benzylidene were evaluated on the corrosion of 316 stainless steel in 2M HCl . All three inhibitors inhibited both cathodic and anodic corrosion processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the melting point of 4-(dimethylamino)benzaldehyde, a related compound, is 347 K . The enthalpy of fusion for another related compound, 4-dimethylaminobenzaldehyde, is 19.07 kJ/mol at 346.2 K .

Mechanism of Action

While the exact mechanism of action for “N’-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide” is not specified in the search results, similar compounds have shown inhibitory effects on corrosion processes . The inhibitors were found to be compatible with the Langmuir isotherm, indicating that adsorption is primarily performed through chemisorption .

Safety and Hazards

The safety data sheet for a similar compound, 5-(4-Dimethylaminobenzylidene)rhodanine, recommends using personal protective equipment as required and ensuring adequate ventilation . Contact with skin, eyes, or clothing should be avoided, and it should not be released into the environment .

Future Directions

The future directions for the study of “N’-[4-(dimethylamino)benzylidene]-2,4-dimethoxybenzohydrazide” and similar compounds could include further exploration of their inhibitory effects on corrosion processes , as well as their potential applications in other areas of material sciences . Further studies could also focus on the synthesis and characterization of new derivatives of these compounds .

properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-21(2)14-7-5-13(6-8-14)12-19-20-18(22)16-10-9-15(23-3)11-17(16)24-4/h5-12H,1-4H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPBMIIBKALIRA-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,4-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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